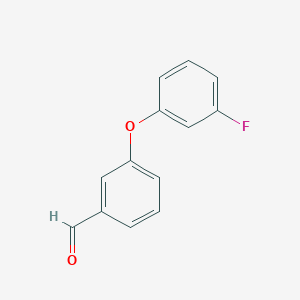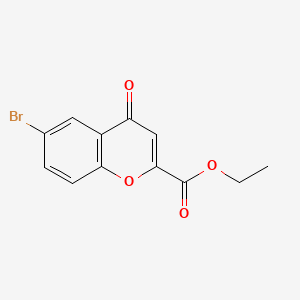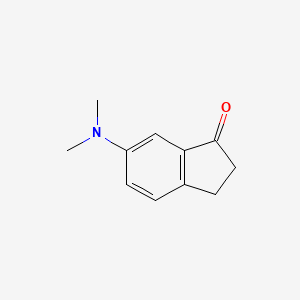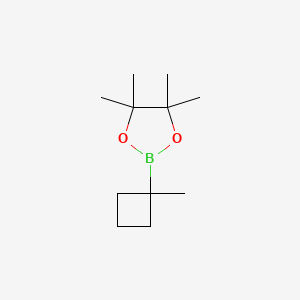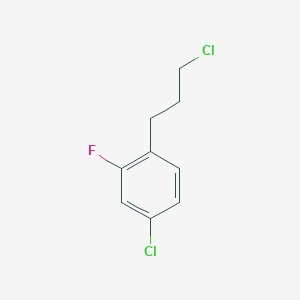
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-(3-chloropropyl)-3-fluorotoluene. The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride (FeCl₃), to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
化学反応の分析
Types of Reactions
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring and the chloropropyl group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can direct electrophiles to specific positions on the ring, leading to substitution reactions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 1-hydroxy-4-(3-hydroxypropyl)-3-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of 1-chloro-4-(3-chloropropyl)-3-fluorocyclohexane.
科学的研究の応用
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and resins to enhance their properties.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Environmental Chemistry: Studied for its behavior and fate in the environment, particularly its degradation pathways and potential impact on ecosystems.
作用機序
The mechanism of action of 1-chloro-4-(3-chloropropyl)-3-fluorobenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chlorine and fluorine atoms can act as leaving groups, allowing nucleophiles to attack the benzene ring or the chloropropyl group.
Electrophilic Attack: The electron-withdrawing effects of the chlorine and fluorine atoms can activate the benzene ring towards electrophilic attack.
Reductive Pathways: The compound can undergo reduction reactions, leading to the formation of less reactive hydrocarbons.
類似化合物との比較
Similar Compounds
1-Chloro-4-(3-chloropropyl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Fluoro-4-(3-chloropropyl)benzene: Lacks one chlorine atom, affecting its chemical behavior.
1-Chloro-4-(3-fluoropropyl)benzene: The fluorine atom is on the propyl group instead of the benzene ring, leading to different substitution patterns.
Uniqueness
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these halogens provides distinct electronic and steric effects, making it a valuable compound in various chemical applications.
特性
分子式 |
C9H9Cl2F |
|---|---|
分子量 |
207.07 g/mol |
IUPAC名 |
4-chloro-1-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChIキー |
JAVFXKFVQFUQTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



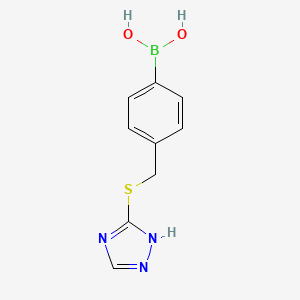
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
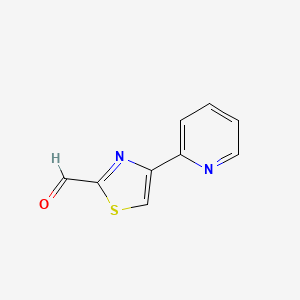
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)

